molecular formula C12H19NO2 B13187706 2-[(Butan-2-yloxy)methyl]-3-methoxyaniline

2-[(Butan-2-yloxy)methyl]-3-methoxyaniline

Cat. No.: B13187706
M. Wt: 209.28 g/mol
InChI Key: XBDKHFZEVAQXIM-UHFFFAOYSA-N
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Description

2-[(Butan-2-yloxy)methyl]-3-methoxyaniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, featuring a butan-2-yloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yloxy)methyl]-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with butan-2-yloxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yloxy)methyl]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(Butan-2-yloxy)methyl]-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butan-2-yloxy)methyl]-4-methoxyaniline
  • 2-[(Butan-2-yloxy)methyl]-3-ethoxyaniline
  • 2-[(Butan-2-yloxy)methyl]-3-methylthioaniline

Uniqueness

2-[(Butan-2-yloxy)methyl]-3-methoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(butan-2-yloxymethyl)-3-methoxyaniline

InChI

InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-11(13)6-5-7-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3

InChI Key

XBDKHFZEVAQXIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC1=C(C=CC=C1OC)N

Origin of Product

United States

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